molecular formula C15H18N2O2 B2411007 (1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone CAS No. 2309538-33-6

(1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone

Cat. No.: B2411007
CAS No.: 2309538-33-6
M. Wt: 258.321
InChI Key: TWUVGFDRAYFJMR-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone: is an organic compound that features both an indole and an oxazepane ring in its structure. The indole ring is a common motif in many biologically active molecules, while the oxazepane ring is a seven-membered heterocycle containing nitrogen and oxygen atoms. This combination of structural elements makes the compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through the cyclization of an appropriate amino alcohol with a dihalide under basic conditions.

    Coupling of the Indole and Oxazepane Rings: The final step involves coupling the indole and oxazepane rings through a carbonylation reaction, typically using a reagent such as phosgene or a phosgene equivalent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, to form various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the indole and oxazepane rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthetic Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: The compound can be used as a ligand in catalytic reactions.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving indole and oxazepane-containing molecules.

    Enzyme Inhibition: The compound can be used to study the inhibition of enzymes that interact with indole or oxazepane rings.

Medicine:

    Drug Development: The compound can be used as a lead compound for the development of new drugs targeting diseases involving indole or oxazepane-containing molecules.

    Pharmacology: The compound can be used to study the pharmacological effects of indole and oxazepane-containing molecules.

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties.

    Agriculture: The compound can be used in the development of new agrochemicals.

Comparison with Similar Compounds

    (1-methyl-1H-indol-3-yl)(1,4-diazepan-4-yl)methanone: Similar structure but with a diazepane ring instead of an oxazepane ring.

    (1-methyl-1H-indol-3-yl)(1,4-thiazepan-4-yl)methanone: Similar structure but with a thiazepane ring instead of an oxazepane ring.

    (1-methyl-1H-indol-3-yl)(1,4-oxazinan-4-yl)methanone: Similar structure but with an oxazinan ring instead of an oxazepane ring.

Uniqueness: The unique combination of the indole and oxazepane rings in (1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone provides it with distinct chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

(1-methylindol-3-yl)-(1,4-oxazepan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-16-11-13(12-5-2-3-6-14(12)16)15(18)17-7-4-9-19-10-8-17/h2-3,5-6,11H,4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUVGFDRAYFJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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